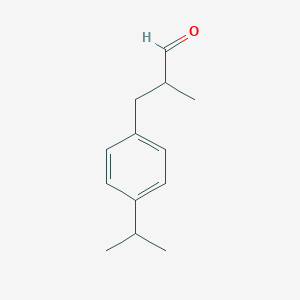

3-(4-Isopropylphenyl)-2-methylpropanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-(4-propan-2-ylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNVDHOSLNRHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044769 | |

| Record name | Cyclamen aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Other Solid, Colourless to pale yellow liquid; Strong floral aroma | |

| Record name | Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in propylene glycol, glycerin, water, Soluble (in ethanol) | |

| Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.946-0.952 | |

| Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-95-7 | |

| Record name | Cyclamen aldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamen aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclamen aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-p-cumenyl-2-methylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMEN ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U37UX0E1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Isopropylphenyl)-2-methylpropanal

Foreword: The Enduring Allure of Cyclamen Aldehyde

3-(4-Isopropylphenyl)-2-methylpropanal, widely known in the fragrance and flavor industry as cyclamen aldehyde, stands as a testament to the artistry of synthetic organic chemistry.[1][2] Its powerful and diffusive floral-green aroma, reminiscent of lily-of-the-valley, has made it an indispensable component in a vast array of consumer products, from fine perfumes to household detergents, since its discovery in the 1920s.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comprehensive exploration of the core synthetic pathways to this commercially significant aromatic aldehyde. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental insights, and explore both established industrial processes and alternative laboratory-scale syntheses.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the target molecule's characteristics is paramount for successful synthesis and purification.

| Property | Value |

| IUPAC Name | This compound |

| Common Names | Cyclamen Aldehyde, Cyclamal |

| CAS Number | 103-95-7 |

| Molecular Formula | C₁₃H₁₈O |

| Molar Mass | 190.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, floral, green, lily-of-the-valley |

| Boiling Point | 270 °C |

| Density | ~0.95 g/mL |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils |

The structural integrity of synthesized cyclamen aldehyde is confirmed through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

-

¹H NMR : Key signals include the aldehydic proton (CHO) around 9.6 ppm, aromatic protons in the 7.0-7.3 ppm region, the methine proton of the isopropyl group, and the aliphatic protons of the propanal backbone.

-

¹³C NMR : The carbonyl carbon of the aldehyde is a key downfield signal above 200 ppm. Aromatic and aliphatic carbons will appear in their characteristic regions. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for definitive assignment of all proton and carbon signals.[3][4][5][6]

-

-

Mass Spectrometry (MS) : Electron Ionization (EI-MS) typically reveals the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the isopropyl group and cleavage adjacent to the carbonyl group.[7][8][9]

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹, characteristic of an aldehyde, as well as C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[10]

Core Industrial Synthesis Pathways

Two primary routes dominate the industrial production of cyclamen aldehyde, each with its own set of advantages and challenges.

Pathway 1: The Aldol Condensation Route

This classic carbon-carbon bond-forming strategy is a cornerstone of industrial organic synthesis.[11] It proceeds in two main stages: a crossed-aldol condensation followed by a selective hydrogenation.

Caption: Aldol Condensation and Hydrogenation Pathway.

Part A: Crossed-Aldol Condensation

The initial step involves the base-catalyzed reaction between 4-isopropylbenzaldehyde (cuminaldehyde) and propanal.[11][12] The choice of base is critical, with alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., sodium methoxide) being common.[11] Propanal, possessing α-hydrogens, is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. A key challenge in this step is the prevention of propanal self-condensation.[11] This is typically managed by the slow, dropwise addition of propanal to a mixture of 4-isopropylbenzaldehyde and the base.[11] The resulting β-hydroxy aldehyde readily undergoes dehydration under the reaction conditions to yield the α,β-unsaturated aldehyde, α-methyl-p-isopropylcinnamaldehyde.

Experimental Protocol: Aldol Condensation

-

To a stirred solution of 4-isopropylbenzaldehyde and a catalytic amount of potassium hydroxide in an alcoholic solvent (e.g., ethanol), slowly add propanal at a controlled temperature to mitigate exothermic reactions and prevent self-condensation.[11][13][14]

-

Maintain the reaction mixture at a specified temperature (e.g., room temperature to slightly elevated) for a period sufficient to ensure complete consumption of the limiting reagent, as monitored by techniques like GC.

-

Upon completion, neutralize the catalyst with a weak acid.

-

Perform a work-up, typically involving extraction with an organic solvent and washing with brine to remove residual salts and catalyst.

-

The crude α-methyl-p-isopropylcinnamaldehyde can be purified by distillation, though it is often carried forward to the next step without extensive purification.

Part B: Selective Hydrogenation

The second stage involves the selective reduction of the carbon-carbon double bond of the cinnamaldehyde intermediate, leaving the aldehyde functionality intact. This chemoselectivity is crucial for obtaining a high yield of the desired product. The choice of catalyst is paramount, with supported noble metal catalysts being the industry standard. Ruthenium on a carbon support (Ru/C) has been shown to be effective.[11][15] The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure.[11]

Experimental Protocol: Selective Hydrogenation

-

The crude α-methyl-p-isopropylcinnamaldehyde is dissolved in a suitable solvent (e.g., ethanol, benzene).[16]

-

The solution is charged into a high-pressure reactor along with a heterogeneous catalyst, such as Ru/C.[11]

-

The reactor is purged and pressurized with hydrogen gas.

-

The mixture is heated and agitated to ensure efficient mass transfer. Reaction conditions can vary, with temperatures around 110°C and pressures up to 10 MPa being reported to give good yields.[11][15][17]

-

Reaction progress is monitored by GC until the starting material is consumed.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting crude cyclamen aldehyde is purified by vacuum fractional distillation.[12][18][19]

Pathway 2: The Friedel-Crafts Acylation Route

An alternative industrial synthesis avoids the aldol condensation altogether, instead relying on a Friedel-Crafts reaction between isopropylbenzene (cumene) and a suitable three-carbon electrophile.[20][21] This is followed by hydrolysis to furnish the final product.

Caption: Friedel-Crafts Acylation and Hydrolysis Pathway.

This pathway utilizes the Friedel-Crafts reaction of isopropylbenzene with methacrolein diacetate in the presence of a Lewis acid catalyst, such as titanium tetrachloride or tin tetrachloride.[21][22] The isopropyl group of cumene is an ortho-, para- director, and due to steric hindrance, the para-substituted product is predominantly formed. The reaction yields an enol acetate intermediate, which is then hydrolyzed to give cyclamen aldehyde. A key advantage of this route is the use of inexpensive and readily available starting materials.

Experimental Protocol: Friedel-Crafts Acylation and Hydrolysis

-

In a reactor cooled to a low temperature, a mixture of methacrolein diacetate and isopropylbenzene (which can also serve as the solvent) is treated with a Lewis acid catalyst (e.g., a mixture of titanium tetrachloride and trifluoromethanesulfonic acid) added dropwise with stirring.[21]

-

After the reaction is complete, the mixture is carefully quenched by pouring it into a dilute acid solution (e.g., HCl) for hydrolysis.[21]

-

The organic layer is separated, washed, and then treated with a base (e.g., sodium hydroxide in methanol) to effect de-esterification of the enol acetate intermediate.[21]

-

Following another aqueous work-up, the crude product is isolated and purified by vacuum fractional distillation to yield high-purity cyclamen aldehyde.[21]

Exploratory Synthesis Pathways for Research Applications

While the aldol and Friedel-Crafts routes are industrially established, other synthetic strategies offer valuable alternatives for laboratory-scale synthesis and the exploration of novel analogues.

Grignard Reaction Pathway

A retrosynthetic analysis suggests that cyclamen aldehyde could be derived from the corresponding secondary alcohol, 3-(4-isopropylphenyl)-2-methylpropan-1-ol. This alcohol can be synthesized via a Grignard reaction.

Caption: Grignard Reaction and Oxidation Pathway.

This approach involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with p-isopropylphenylacetaldehyde.[1][23][24] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde to form a secondary alcohol upon acidic workup.[1][23][24] The subsequent oxidation of this secondary alcohol to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or through a Swern oxidation, to avoid over-oxidation to the carboxylic acid.

Wittig Reaction Pathway

The Wittig reaction provides a powerful method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of a precursor to cyclamen aldehyde.[15][25]

Caption: Wittig Reaction and Subsequent Transformations.

In this conceptual pathway, 4-isopropylbenzaldehyde is reacted with a Wittig reagent generated from ethyltriphenylphosphonium bromide.[25] This would yield 1-(4-isopropylphenyl)prop-1-ene. Subsequent hydroboration-oxidation of this alkene would lead to the anti-Markovnikov addition of water across the double bond, forming the primary alcohol, 3-(4-isopropylphenyl)-2-methylpropan-1-ol. Finally, oxidation of this primary alcohol would yield the target aldehyde.

Hydroformylation Pathway

Hydroformylation, or the oxo process, is a powerful industrial reaction that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[26]

Caption: Hydroformylation of 4-Isopropylstyrene.

The hydroformylation of 4-isopropylstyrene using synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (typically rhodium or cobalt-based) would produce a mixture of two isomeric aldehydes: the branched isomer, 2-(4-isopropylphenyl)propanal, and the desired linear isomer, 3-(4-isopropylphenyl)propanal (a constitutional isomer of cyclamen aldehyde, which would require an additional methylation step).[26][27] Controlling the regioselectivity to favor the linear aldehyde is a significant challenge in the hydroformylation of styrene derivatives.[27] Further research into ligand design for the catalyst could potentially improve the selectivity for the desired isomer.

Purification and Quality Control

Regardless of the synthetic pathway chosen, the final purification of cyclamen aldehyde is critical to meet the stringent quality standards of the fragrance industry. The primary method for purification is vacuum fractional distillation .[12][18][19][28] This technique is essential for separating the high-boiling cyclamen aldehyde from unreacted starting materials, by-products, and solvent residues. The use of a vacuum is necessary to lower the boiling point and prevent thermal degradation of the aldehyde at atmospheric pressure.[26]

Quality control is rigorously maintained through:

-

Gas Chromatography (GC) : To determine the purity of the final product and quantify any isomeric impurities.

-

Organoleptic Evaluation : The final assessment by trained perfumers to ensure the odor profile meets the required standard.

Safety Considerations

As with all chemical syntheses, adherence to strict safety protocols is mandatory. Cyclamen aldehyde is a skin irritant and may cause allergic skin reactions.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a mature field, with the aldol condensation and Friedel-Crafts acylation routes representing robust and economically viable industrial processes. However, for the research scientist, alternative pathways such as those involving Grignard reagents, the Wittig reaction, and hydroformylation offer fertile ground for methodological exploration and the development of novel synthetic strategies. A deep understanding of the underlying reaction mechanisms, careful control of reaction parameters, and rigorous purification and analytical characterization are the keys to the successful synthesis of this important fragrance ingredient.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. amherst.edu [amherst.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Purification [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sciepub.com [sciepub.com]

- 15. Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst | Semantic Scholar [semanticscholar.org]

- 16. US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. chembam.com [chembam.com]

- 19. jackwestin.com [jackwestin.com]

- 20. researchgate.net [researchgate.net]

- 21. CN104892380A - Cyclamen aldehyde production method - Google Patents [patents.google.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. benchchem.com [benchchem.com]

- 24. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Isopropylphenyl)-2-methylpropanal

Introduction

3-(4-Isopropylphenyl)-2-methylpropanal, also known as cyclamen aldehyde, is a significant aromatic aldehyde utilized extensively in the fragrance and flavor industries for its characteristic floral, green aroma. Its molecular structure, featuring a p-substituted isopropylphenyl ring and a chiral center at the α-position to the aldehyde group, gives rise to a distinct spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and the development of new applications in chemical synthesis and materials science.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural elucidation.

Experimental Workflow for Electron Ionization Mass Spectrometry (EI-MS)

The following diagram outlines a typical workflow for obtaining an EI-MS spectrum.

Caption: General workflow for obtaining an Electron Ionization Mass Spectrum.

Mass Spectrum Data of this compound

The mass spectrum of this compound was obtained from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190 | 15 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M - C₃H₇]⁺ |

| 119 | 45 | [C₉H₁₁]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum provides key structural information:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 190 corresponds to the molecular weight of this compound (C₁₃H₁₈O), confirming the compound's identity.[1]

-

Base Peak: The base peak at m/z 147 is the most intense peak in the spectrum and results from the loss of an isopropyl group ([M - C₃H₇]⁺), a characteristic fragmentation for compounds containing this moiety.[1]

-

Other Significant Fragments: The peak at m/z 119 likely corresponds to the tropylium ion with a methyl substituent, formed after cleavage of the bond between the aromatic ring and the propanal side chain. The peak at m/z 91 is characteristic of the tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group. The peak at m/z 43 corresponds to the isopropyl cation ([C₃H₇]⁺).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a fingerprint of the molecule and identifies the functional groups present.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid sample (this compound) directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Infrared Spectrum Data of this compound

The IR spectrum data for this compound is sourced from the NIST WebBook.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~2870 | Medium | C-H stretch (aliphatic) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1515 | Medium | C=C stretch (aromatic) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~825 | Strong | C-H out-of-plane bend (p-disubstituted aromatic) |

Interpretation of the Infrared Spectrum

The IR spectrum clearly indicates the presence of the key functional groups in this compound:

-

Aldehyde Group: The strong absorption band at ~1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aldehyde. The weak band at ~2720 cm⁻¹ is the characteristic C-H stretching vibration of the aldehyde proton.

-

Aliphatic C-H Bonds: The strong absorptions around 2960 cm⁻¹ and 2870 cm⁻¹ are due to the C-H stretching vibrations of the isopropyl and methyl groups.

-

Aromatic Ring: The medium intensity band at ~1515 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring. The strong band at ~825 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms.

Note: The following ¹H and ¹³C NMR data are predicted using advanced computational algorithms, as reliable experimental spectra are not publicly available. These predictions are based on established principles of NMR spectroscopy and provide a highly probable representation of the experimental spectra.

Predicted ¹H NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.65 | d | 1H | -CHO |

| 7.15 | d | 2H | Aromatic C-H (ortho to isopropyl) |

| 7.10 | d | 2H | Aromatic C-H (meta to isopropyl) |

| 2.90 | sept | 1H | -CH(CH₃)₂ (isopropyl) |

| 2.75 | m | 1H | -CH(CH₃)CHO |

| 2.60 & 2.40 | m | 2H | -CH₂- |

| 1.25 | d | 6H | -CH(CH₃)₂ (isopropyl) |

| 1.10 | d | 3H | -CH(CH₃)CHO |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton: The most downfield signal at ~9.65 ppm is characteristic of an aldehyde proton, appearing as a doublet due to coupling with the adjacent methine proton.

-

Aromatic Protons: The signals in the aromatic region (~7.10-7.15 ppm) appear as two doublets, consistent with a para-disubstituted benzene ring.

-

Isopropyl Group: The septet at ~2.90 ppm and the doublet at ~1.25 ppm (integrating to 1H and 6H respectively) are characteristic of an isopropyl group.

-

Propanal Chain: The multiplet at ~2.75 ppm corresponds to the methine proton adjacent to the aldehyde. The two protons of the methylene group (-CH₂-) are diastereotopic and are expected to appear as a complex multiplet. The doublet at ~1.10 ppm is assigned to the methyl group on the propanal chain.

Predicted ¹³C NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 204.5 | C=O (aldehyde) |

| 147.0 | Aromatic C (ipso to isopropyl) |

| 137.5 | Aromatic C (ipso to propanal) |

| 129.0 | Aromatic C-H |

| 126.5 | Aromatic C-H |

| 51.0 | -CH(CH₃)CHO |

| 38.0 | -CH₂- |

| 33.5 | -CH(CH₃)₂ (isopropyl) |

| 24.0 | -CH(CH₃)₂ (isopropyl) |

| 13.5 | -CH(CH₃)CHO |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal at ~204.5 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: Four signals are expected in the aromatic region, corresponding to the two quaternary carbons and the two types of C-H carbons in the para-substituted ring.

-

Aliphatic Carbons: The remaining signals in the upfield region correspond to the carbons of the isopropyl group and the propanal side chain.

General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a compound of significant industrial interest. By integrating experimental Mass Spectrometry and Infrared Spectroscopy data from the trusted NIST database with high-quality predicted ¹H and ¹³C Nuclear Magnetic Resonance spectra, we have presented a comprehensive characterization of this molecule. The interpretation of these spectra, along with the outlined experimental workflows, offers a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling confident identification, quality assessment, and further investigation of this versatile aromatic aldehyde.

References

Physicochemical properties of 3-(4-Isopropylphenyl)-2-methylpropanal for research applications

An In-depth Technical Guide to 3-(4-Isopropylphenyl)-2-methylpropanal for Research Applications

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and research applications of this compound. This document is intended for researchers, chemists, and professionals in the fields of drug development, analytical chemistry, and material science.

Chemical Identity and Molecular Structure

This compound, commonly known as Cyclamen Aldehyde, is an aromatic aldehyde widely recognized for its strong, floral fragrance reminiscent of lily-of-the-valley.[1][2] While it is a chiral compound, it is most often utilized in its racemic form.[2] It is not known to occur naturally and is produced synthetically.[2]

-

IUPAC Name: this compound[2]

-

Common Synonyms: Cyclamen Aldehyde, Cyclamal, p-Isopropyl-α-methylhydrocinnamaldehyde, Cymal[3][4][5][6]

Structural Identifiers:

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating its behavior in various matrices, its stability, and appropriate handling procedures. Cyclamen aldehyde is a colorless to pale yellow liquid under standard conditions.[2][7]

| Property | Value | Source(s) |

| Appearance | Clear colourless liquid | [7] |

| Odor | Strong floral aroma | [2] |

| Boiling Point | 270 °C (543 K) | [2][7] |

| Melting/Freezing Point | -50 °C | [7] |

| Flash Point | 88 - 109 °C | [2][8] |

| Density | 0.95 g/mL | [2] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [9] |

| Water Solubility | Insoluble | [2] |

| Solubility in other solvents | Soluble in ethanol and most fixed oils; Insoluble in glycerin and propylene glycol. | [2] |

| Octanol/Water Partition Coefficient (logP) | 3.3 - 3.6 | [3][6] |

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for researchers interested in its derivatives or in developing novel analogs. The most common industrial synthesis involves a two-step process.[2]

Synthesis Pathway:

-

Crossed-Aldol Condensation: The synthesis begins with the base-catalyzed aldol condensation of cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde. This reaction forms an α,β-unsaturated aldehyde intermediate.[2]

-

Catalytic Hydrogenation: The double bond in the intermediate is then selectively reduced through catalytic hydrogenation to yield the final saturated aldehyde, this compound.[2][10]

Chemical Reactivity: The primary site of reactivity is the aldehyde functional group. It can undergo typical aldehyde reactions, including:

-

Oxidation: To form the corresponding carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid.

-

Reduction: To form the corresponding alcohol, 3-(4-isopropylphenyl)-2-methylpropan-1-ol.

-

Reductive Amination: To form various amines, which can serve as building blocks for novel compounds.

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

Analytical Methodologies and Spectroscopic Profile

Accurate characterization and quantification are essential for research and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques for analyzing this compound.[11][12]

Gas Chromatography (GC)

Due to its volatility and thermal stability, GC is the preferred method for the analysis of Cyclamen Aldehyde.[4][5][12] A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. For identification, Mass Spectrometry (MS) is coupled with GC (GC-MS).

Illustrative GC-FID Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent such as ethanol or hexane to a concentration of approximately 100-1000 ppm.

-

Instrument Conditions:

-

Column: A non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Detector (FID) Temperature: 300 °C.

-

-

Data Analysis: Identify the peak corresponding to Cyclamen Aldehyde by its retention time, confirmed using a certified reference standard. Quantify using an external or internal standard method.

Analytical Workflow Visualization

Spectroscopic Data

Spectroscopic data is indispensable for unambiguous structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the aldehyde and aromatic functionalities. Key absorptions include a strong C=O stretch for the aldehyde at approximately 1720-1740 cm⁻¹, C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹, and aromatic C=C stretches in the 1450-1600 cm⁻¹ region.[13]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns would involve the loss of the aldehyde group and cleavages at the benzylic position.[4][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a distinct singlet or doublet for the aldehyde proton (~9.5-9.7 ppm). The aromatic protons will appear as a set of doublets in the ~7.0-7.3 ppm region. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups. Other aliphatic protons will be visible in the upfield region.

-

¹³C NMR: The aldehyde carbon will have a characteristic signal far downfield (~200-205 ppm). Aromatic carbons will resonate in the ~125-150 ppm range, and aliphatic carbons will appear upfield (< 50 ppm).[15]

-

Research Applications and Toxicological Insights

While the primary application of this compound is in the fragrance and flavor industry, its unique structure makes it a point of interest for further research.[2][7]

-

Fragrance and Flavors: It has been used safely in soaps, detergents, lotions, and perfumes since the 1920s and is recognized as safe for food use at low levels by the FDA.[2]

-

Synthetic Intermediate: The aldehyde functionality is a versatile handle for chemical modification, making it a useful starting material or intermediate for synthesizing more complex molecules. For instance, derivatives have been synthesized and evaluated for potential therapeutic effects.[16]

-

Drug Development: A recent study explored a novel derivative, (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal, which demonstrated significant cardioprotective, hepatoprotective, and lipid-lowering effects in preclinical models.[16] This highlights the potential of the cumenylpropanal scaffold in medicinal chemistry.

Toxicology and Safety: Safety data sheets consistently highlight that this compound can cause skin irritation and may cause an allergic skin reaction.[7][9][17][18]

-

Acute Dermal Toxicity (Rat/Rabbit): LD50 is >5000 mg/kg.[7][8][17]

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).[7][17]

Handling, Storage, and Safety Recommendations

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Use in a well-ventilated area.[17][18] Avoid breathing vapors and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[8][17][18]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[7][8][18] Keep containers tightly closed when not in use.[8][18]

-

Spill Management: In case of a spill, remove all ignition sources.[7][18] Contain the spillage using sand or an inert absorbent material and dispose of it in accordance with local, state, and federal regulations.[8][18]

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 3. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde (CAS 103-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 5. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 6. Cyclamen aldehyde | C13H18O | CID 517827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eternis.com [eternis.com]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 9. vigon.com [vigon.com]

- 10. CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal - Google Patents [patents.google.com]

- 11. env.go.jp [env.go.jp]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. hekserij.nl [hekserij.nl]

- 18. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

3-(4-Isopropylphenyl)-2-methylpropanal mechanism of action in vitro

Introduction

3-(4-Isopropylphenyl)-2-methylpropanal, widely known as cyclamen aldehyde, is an aromatic aldehyde that has been a staple in the fragrance industry since the 1920s for its powerful, fresh, and floral green aroma.[1][2][3] With a molecular formula of C₁₃H₁₈O, this synthetic compound is valued for its stability and substantivity in a variety of consumer products, including soaps, detergents, and fine fragrances.[1][2]

While its primary application is in perfumery, an understanding of its biological interactions is critical for toxicological assessment and for drug development professionals who may encounter this or structurally related scaffolds. This guide provides an in-depth technical overview of the known in vitro mechanisms of action for cyclamen aldehyde, moving beyond its sensory properties to explore its metabolic fate and the activities of its derivatives. The narrative is structured to provide not just data, but the causal logic behind the experimental findings, offering a comprehensive resource for researchers.

Part 1: Primary Mechanism of Action: Olfactory Receptor Agonism

The principal and intended biological interaction of cyclamen aldehyde is with olfactory receptors (ORs), which are members of the G-protein-coupled receptor (GPCR) superfamily.[4] The perception of its characteristic scent is initiated by the binding of the molecule to specific receptors in the olfactory epithelium, triggering a signal transduction cascade.

Molecular Target: Olfactory Receptor 3A1 (OR3A1)

In vitro studies have identified cyclamen aldehyde as a ligand for the human olfactory receptor OR3A1.[4] Like other ORs, OR3A1 is a seven-transmembrane domain protein that, upon ligand binding, undergoes a conformational change. This change activates an associated heterotrimeric G-protein, typically the olfactory-specific Gαolf. Activation leads to the dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then gates cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and propagation of a signal to the brain, which is ultimately perceived as smell.

Signaling Pathway Diagram

Caption: Generalized signaling pathway for Cyclamen Aldehyde at the OR3A1 receptor.

Experimental Protocol: In Vitro Heterologous Expression Assay

To validate and quantify the interaction between an odorant and a specific olfactory receptor, heterologous expression systems (e.g., HEK293 cells) are the gold standard. The causality is validated by observing a signal only in cells expressing the receptor of interest and only upon application of the ligand.

Objective: To determine if cyclamen aldehyde activates OR3A1 and measure the dose-response relationship.

Methodology: Calcium Imaging Assay

-

Cell Culture & Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with two plasmids: one encoding the human OR3A1 receptor and another encoding a promiscuous G-protein subunit (e.g., Gα15/16) to couple the receptor to the intracellular calcium signaling pathway. A mock transfection (without the OR3A1 plasmid) serves as a negative control.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Calcium Dye Loading:

-

Wash the transfected cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence intensity increases proportionally to the concentration of free intracellular calcium.

-

-

Ligand Preparation:

-

Prepare a stock solution of cyclamen aldehyde in DMSO.

-

Create a dilution series in HBSS to achieve final assay concentrations ranging from nanomolar to millimolar. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.1%).

-

-

Automated Fluorometric Imaging:

-

Place the 96-well plate containing the loaded cells into a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped with an automated liquid handler.

-

Measure the baseline fluorescence for several seconds.

-

Inject the cyclamen aldehyde dilutions into the wells.

-

Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes). A positive response is a rapid increase in fluorescence following ligand addition.

-

-

Data Analysis:

-

Quantify the response by subtracting the baseline fluorescence from the peak fluorescence (ΔF).

-

Normalize the response to the maximum signal achieved with a positive control (e.g., ATP, which activates endogenous purinergic receptors).

-

Plot the normalized response against the logarithm of the cyclamen aldehyde concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (half-maximal effective concentration).

-

Part 2: Mechanism of Species-Specific Toxicity

A significant body of in vitro and in vivo research has been dedicated to understanding the reproductive toxicity of cyclamen aldehyde observed specifically in male rats.[5] This mechanism is not one of direct receptor-mediated pharmacology but of a species-specific metabolic pathway that leads to the accumulation of a toxic metabolite.[6] For drug development professionals, this serves as a critical case study in the importance of cross-species metabolism studies.

Metabolic Pathway and Bioactivation

The toxicity is not caused by cyclamen aldehyde itself, but by its metabolite, p-isopropyl-benzoic acid (p-iPBA) .[5] In rats, cyclamen aldehyde is metabolized to p-iPBA, which is then conjugated with Coenzyme A (CoA) to form p-iPBA-CoA .[5][6] This CoA conjugate accumulates to stable levels in rat hepatocytes and is also found in vivo in the liver and testes.[5] The accumulation of acyl-CoA conjugates is a known hallmark correlated with male rat reproductive toxicity for similar compounds, as it can interfere with crucial lipid metabolism and energy production within the testes, ultimately impairing sperm maturation.[7]

Crucially, this metabolic bioactivation pathway appears to be unique to rats. In vitro studies using plated hepatocytes from rats, rabbits, and humans have demonstrated a clear species-dependent difference.[5][6]

| Species | p-iPBA Detection in Hepatocytes | p-iPBA-CoA Accumulation | Observed Reprotoxicity in vivo |

| Rat | Yes | Yes | Yes |

| Rabbit | No | No | No |

| Human | No | No | Not expected |

Data synthesized from Natsch et al., 2021.[5]

The lack of p-iPBA-CoA accumulation in human hepatocytes is strong in vitro evidence that this specific mechanism of toxicity is not relevant to humans.[5]

Metabolic Pathway Diagram

Caption: Species-specific metabolic activation of Cyclamen Aldehyde.

Experimental Protocol: In Vitro Hepatocyte Metabolism Assay

Objective: To quantify the formation and accumulation of p-iPBA and its CoA conjugate from cyclamen aldehyde in plated hepatocytes from different species.

Methodology: LC-MS/MS Analysis of Metabolites

-

Hepatocyte Culture:

-

Thaw cryopreserved primary hepatocytes from rats and humans.

-

Plate the cells on collagen-coated plates in the appropriate culture medium and allow them to form a monolayer (typically 24-48 hours).

-

-

Compound Incubation:

-

Prepare a stock solution of cyclamen aldehyde in a suitable solvent (e.g., DMSO).

-

Remove the culture medium from the hepatocyte plates and replace it with fresh medium containing cyclamen aldehyde at a physiologically relevant concentration (e.g., 10 µM).

-

Include a vehicle control (medium with DMSO only).

-

Incubate the plates at 37°C in a humidified incubator.

-

-

Sample Collection:

-

Collect samples of the culture medium and cell lysates at multiple time points (e.g., 0, 2, 8, 24 hours).

-

To quench metabolic activity, add a cold organic solvent (e.g., acetonitrile) to the samples. This also serves to precipitate proteins.

-

-

Sample Preparation:

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant, which contains the parent compound and its metabolites.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

-

Include analytical standards for cyclamen aldehyde, p-iPBA, and (if available) p-iPBA-CoA to create a standard curve for quantification.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a reverse-phase column (e.g., C18) to separate the parent compound from its more polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for cyclamen aldehyde, p-iPBA, and p-iPBA-CoA to ensure highly selective and sensitive detection.

-

Quantification: Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curves.

-

Part 3: Exploration of Scaffolds for Drug Discovery

While cyclamen aldehyde itself is not pursued as a therapeutic agent, its chemical scaffold has served as a starting point for medicinal chemistry efforts, revealing that structural modifications can unlock distinct biological activities. This highlights the value of exploring the chemical space around existing, well-characterized molecules.

-

Anti-inflammatory and Analgesic Activity: A study on newly synthesized derivatives, specifically (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[7] The proposed mechanism for these derivatives is the inhibition of cyclooxygenase (COX) enzymes , which are central mediators of pain and inflammation.[7]

-

Cardioprotective Activity: A succinimide derivative of cyclamen aldehyde was shown to have significant cardioprotective effects in a rat model of 5-fluorouracil-induced cardiotoxicity.[7] The suggested mechanism involves the blocking of calcium channels , which would lead to vasodilation and improved cardiac blood flow.[7]

These findings underscore a key principle for drug development: while a parent compound may have a limited or undesirable biological profile, its core structure can be a valuable template for designing novel therapeutic agents with entirely different mechanisms of action.

Workflow for Scaffold-Based Screening

Caption: A generalized workflow for screening chemical derivatives for new bioactivity.

Summary and Conclusion

This compound is a molecule with two well-defined, yet distinct, in vitro mechanisms of action. Its primary, intended action is as an agonist for the olfactory receptor OR3A1, initiating the perception of smell. Concurrently, it serves as a pro-toxin in a species-specific metabolic pathway in rats, leading to the formation of a CoA-conjugated metabolite that impairs reproductive function. Crucially, in vitro data from human cells indicate this toxic pathway is not relevant for human risk assessment.

For researchers and drug development professionals, cyclamen aldehyde offers several key insights:

-

It is a clear example of a GPCR ligand with a highly specific sensory function.

-

It provides an authoritative case study on the critical role of comparative in vitro metabolism studies in toxicology and drug safety.

-

The biological activities of its derivatives demonstrate that even scaffolds from the fragrance industry can serve as valuable starting points for therapeutic innovation.

A comprehensive understanding of these mechanisms is essential for informed safety assessment and for recognizing the latent potential within the vast chemical space occupied by fragrance and flavor ingredients.

References

- 1. pellwall.com [pellwall.com]

- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 3. Cyclamen aldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 4. OR3A1 - Wikipedia [en.wikipedia.org]

- 5. A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehydes: What We Should Know About Them [mdpi.com]

- 7. This compound|CAS 103-95-7 [benchchem.com]

3-(4-Isopropylphenyl)-2-methylpropanal chemical structure and properties database

This guide provides a comprehensive technical overview of 3-(4-Isopropylphenyl)-2-methylpropanal, a significant aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical identity, properties, synthesis, applications, and safety considerations.

Introduction and Chemical Identity

This compound, widely known in the industry as cyclamen aldehyde, is an aromatic aldehyde valued for its potent and fresh floral scent.[1] Its molecular structure consists of a propanal backbone with a methyl group at the alpha position and a 4-isopropylphenyl group at the beta position, which introduces a chiral center.[1] While it is a chiral compound, it is most commonly utilized as a racemate in commercial applications.[2]

This compound is not found in nature and is synthesized for its diverse applications, primarily in the fragrance and flavor industries.[2] It has been a component in various consumer products like soaps, detergents, lotions, and perfumes since the 1920s.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Common Names | Cyclamen aldehyde, Cyclamal, p-Isopropyl-α-methylhydrocinnamaldehyde[3][4] |

| CAS Registry Number | 103-95-7[3] |

| Molecular Formula | C₁₃H₁₈O[3] |

| Molecular Weight | 190.28 g/mol [1] |

| InChI | InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3[3] |

| InChIKey | ZFNVDHOSLNRHNN-UHFFFAOYSA-N[3] |

| SMILES | CC(C)c1ccc(cc1)CC(C)C=O[2] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong floral odor.[2][5] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to yellowish liquid | [2][5] |

| Odor | Strong floral, fresh, cyclamen-like | [1][5] |

| Density | 0.95 g/mL | [2] |

| Boiling Point | 270 °C (518 °F; 543 K) | [2] |

| Flash Point | 109 °C (228 °F; 382 K) | [2] |

| Water Solubility | Insoluble | [2][6] |

| Solubility in other solvents | Soluble in most fixed oils and ethanol; Insoluble in propylene glycol and glycerin | [2][6] |

| Refractive Index (n20/D) | 1.505 (lit.) | [6] |

| Vapor Pressure | 0.00881 mmHg at 25°C | [6] |

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through a two-step process involving a crossed-aldol condensation followed by catalytic hydrogenation.[2][5]

Step 1: Crossed-Aldol Condensation The synthesis begins with the base-catalyzed aldol condensation of cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde.[5] This reaction forms the α,β-unsaturated aldehyde, 2-methyl-3-(4-isopropylphenyl)-2-propenal. The choice of a strong base, such as sodium hydroxide, is crucial to deprotonate the α-carbon of propionaldehyde, which then acts as a nucleophile attacking the carbonyl carbon of cuminaldehyde.

Step 2: Catalytic Hydrogenation The resulting unsaturated aldehyde undergoes selective catalytic hydrogenation to saturate the carbon-carbon double bond, yielding the final product, this compound.[2][5] This step requires careful selection of a catalyst, such as palladium on alumina, to ensure the double bond is reduced without affecting the aldehyde functional group.[5]

An alternative synthetic route involves the Friedel–Crafts reaction of isopropylbenzene with 2-methylpropenal diacetate.[5]

The following diagram illustrates the primary synthetic pathway.

Caption: Synthesis of this compound

Applications and Research

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and air care products.[2][7] Its strong and fresh floral scent makes it a valuable component in creating cyclamen and lily-of-the-valley type fragrances.[1][5] It has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent in food.[2][8]

Beyond its use in fragrances, this compound serves as a versatile building block in organic synthesis and medicinal chemistry.[1] The reactive aldehyde group allows for various chemical transformations, such as aldol condensations, Wittig reactions, and Grignard reactions, enabling the synthesis of more complex molecules.[1]

Recent preclinical research has highlighted its potential in drug discovery. A succinimide derivative of this compound has demonstrated significant cardioprotective and hepatoprotective effects in animal models, suggesting potential for mitigating toxicity induced by chemotherapeutic agents.[1] The proposed mechanism for its cardioprotective effects involves the blocking of calcium channels, leading to vasodilation and improved blood flow.[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectral data for this compound.

Table 3: Available Spectral Data

| Spectroscopic Technique | Data Availability | Source |

| Infrared (IR) Spectrum | Available | [3][9] |

| Mass Spectrum (Electron Ionization) | Available | [3][9] |

| Gas Chromatography | Available | [3][9] |

Researchers can access this data through the NIST Chemistry WebBook for detailed analysis.[10]

Safety and Toxicology

This compound is considered to have low acute toxicity. The acute oral LD50 value in rats was reported as 3.81 g/kg.[6][11] However, it is known to be a skin irritant and may cause an allergic skin reaction.[1][6]

GHS Hazard Statements:

-

H315: Causes skin irritation[6]

-

H317: May cause an allergic skin reaction[12]

-

H411: Toxic to aquatic life with long lasting effects[12]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6]

-

P273: Avoid release to the environment[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water[6]

It is essential to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[13][14] For detailed handling and disposal protocols, the Safety Data Sheet (SDS) should be consulted.[1]

Conclusion

This compound is a commercially significant aromatic aldehyde with a well-established role in the fragrance and flavor industries. Its versatile chemical structure also presents opportunities for its use as an intermediate in organic synthesis and as a scaffold in medicinal chemistry research. A thorough understanding of its properties, synthesis, and safety considerations is crucial for its effective and safe application in both industrial and research settings.

References

- 1. This compound|CAS 103-95-7 [benchchem.com]

- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 3. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 4. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde (CAS 103-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Cas 103-95-7,3-(4-ISOPROPYLPHENYL)ISOBUTYRALDEHYDE | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. Cyclamen aldehyde | C13H18O | CID 517827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 10. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 11. chembk.com [chembk.com]

- 12. 3-(4-Isobutyl-2-methylphenyl)propanal | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Investigating the Cellular Effects of 3-(4-Isopropylphenyl)-2-methylpropanal

Introduction

3-(4-Isopropylphenyl)-2-methylpropanal, also known as cyclamen aldehyde, is an aromatic aldehyde widely utilized in the fragrance and flavor industries.[1][2][3] Its distinct floral scent has made it a staple in various consumer products.[3][4] While its organoleptic properties are well-documented, its effects on cellular systems are less characterized. Aromatic aldehydes, as a class of compounds, are known to possess diverse biological activities, ranging from antimicrobial and immunomodulatory to serving as precursors in pharmaceutical synthesis.[1][5] Given the structural similarity of this compound to other bioactive aromatic aldehydes, it is crucial for researchers, particularly those in drug discovery and toxicology, to have a robust framework for investigating its potential cellular impacts.

This guide provides a comprehensive, in-depth technical overview of experimental protocols designed to elucidate the biological activity of this compound in a cell culture setting. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific rigor and reproducibility. We will explore key toxicological endpoints, including cytotoxicity, and delve into the compound's potential to modulate cellular signaling pathways and gene expression.

I. Foundational Knowledge and Pre-experimental Considerations

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is paramount for accurate and reproducible experimental design.

| Property | Value | Source |

| Synonyms | Cyclamen aldehyde, Cyclamal | [3][6] |

| Molecular Formula | C13H18O | [7] |

| Molecular Weight | 190.28 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Solubility | Insoluble in water; Soluble in ethanol and most fixed oils | [2] |

| Boiling Point | 270 °C | [2] |

| Flash Point | 109 °C | [2] |

Stock Solution Preparation and Handling

Due to its insolubility in aqueous solutions, a suitable organic solvent must be used to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high solubilizing capacity and relatively low toxicity at low concentrations.

Protocol: Stock Solution Preparation

-

Safety First: Consult the Safety Data Sheet (SDS) before handling.[9] this compound may cause skin and eye irritation.[9][10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Solvent Selection: Use cell culture grade, sterile-filtered DMSO.

-

Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular stress.

-

Procedure:

-

Accurately weigh the required amount of this compound in a sterile, conical tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles. Protect from light.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human hepatoma) are suitable. If investigating specific pathways, select a cell line known to have an active and well-defined pathway of interest.

General Cell Culture Protocol:

-

Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain them in the exponential growth phase.[12]

-

Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[13]

II. Core Experimental Protocols

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[14][15] It measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells.[15]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete growth medium. A common starting range is from 1 µM to 500 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Gene Expression Analysis via Quantitative PCR (qPCR)

Investigating changes in gene expression can provide mechanistic insights into the cellular response to this compound.[16][17][18] qPCR is a sensitive technique to quantify the expression levels of specific target genes.

Workflow: Gene Expression Analysis

Caption: Workflow for qPCR-based gene expression analysis.

Protocol: qPCR for Target Gene Expression

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and treat with sub-lethal concentrations of this compound (determined from the MTT assay) for a defined period (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a commercially available kit (e.g., TRIzol or spin-column-based kits).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression of the target gene(s) in treated samples compared to the vehicle control, normalized to the reference gene.

-

Potential Target Genes:

-

Oxidative Stress Response: Nrf2, HO-1, SOD2. Saturated and aromatic aldehydes have been shown to activate the Nrf2-keap1 pathway.[19]

-

Apoptosis: BAX, BCL-2, Caspase-3. Aldehydes can induce apoptosis.[20][21]

-

Inflammation: NF-κB, IL-6, TNF-α. Some aldehydes can activate inflammatory signaling pathways.[22]

Investigating Cellular Signaling Pathways

Many small molecules exert their effects by modulating specific cellular signaling pathways. Western blotting can be used to assess changes in the phosphorylation status or total protein levels of key signaling proteins.

Potential Signaling Pathway: Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response.[19] Electrophilic compounds, including some aldehydes, can activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway.

Protocol: Western Blot for Nrf2 Activation

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described for qPCR.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for total Nrf2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the Nrf2 signal to the loading control to determine changes in total Nrf2 levels, which may indicate stabilization and activation.

-

III. Data Interpretation and Advanced Protocols

Interpreting Your Results

-

Cytotoxicity: An IC50 value provides a quantitative measure of the compound's potency in reducing cell viability. A low IC50 suggests higher cytotoxicity.

-

Gene Expression: Upregulation of genes like HO-1 and NQO1 following treatment would support the hypothesis of Nrf2 pathway activation. Changes in the BAX/BCL-2 ratio can indicate a pro-apoptotic effect.

-

Signaling Pathways: An increase in the total protein level of Nrf2 upon treatment would suggest that the compound interferes with its Keap1-mediated degradation, a hallmark of Nrf2 activation.

Advanced Experimental Avenues

-

High-Content Imaging: To visualize and quantify cellular changes such as apoptosis (e.g., using Annexin V/PI staining) or Nrf2 nuclear translocation.

-

Transcriptomics (RNA-Seq): For an unbiased, genome-wide view of gene expression changes induced by the compound.

-

Mechanism of Action Studies: Employing pathway inhibitors or gene silencing (siRNA) to confirm the role of a specific pathway in the observed cellular response.

IV. Conclusion

The protocols outlined in this guide provide a robust starting point for characterizing the biological effects of this compound in cell culture. By systematically evaluating cytotoxicity, gene expression, and key signaling pathways, researchers can gain valuable insights into the compound's mechanism of action. This foundational knowledge is essential for informed decision-making in the fields of toxicology, pharmacology, and drug development.

References

- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 3. Cyclamen aldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 4. pellwall.com [pellwall.com]

- 5. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 6. Cyclamen aldehyde | C13H18O | CID 517827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

- 8. CAS 103-95-7: Cyclamen aldehyde | CymitQuimica [cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. directpcw.com [directpcw.com]

- 11. fishersci.com [fishersci.com]

- 12. atcc.org [atcc.org]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Gene expression analysis reveals chemical-specific profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Toxic concentrations of exogenously supplied methylglyoxal in hybridoma cell culture [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

In vivo administration methods for 3-(4-Isopropylphenyl)-2-methylpropanal in animal models

An In-Depth Guide to In Vivo Administration of 3-(4-Isopropylphenyl)-2-methylpropanal (Cyclamen Aldehyde) in Animal Models

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate methods for the in vivo administration of this compound, a widely used fragrance ingredient commonly known as Cyclamen Aldehyde (CA).[1][2] The protocols and application notes herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

Introduction: The Criticality of Method Selection for Cyclamen Aldehyde